ER degrader 9

Breast Cancer Targeted Protein Degradation SERD

Researchers need complete ER ablation beyond partial SERD activity or CRBN-dependent degrader artifacts. ER degrader 9 solves this via a distinct molecular glue mechanism. - DC50 ≤10 nM in MCF-7 cells, outperforming fulvestrant (~100 nM) - 616.83 g/mol: >450 Da lighter than PROTACs (e.g., ARV-471) - Non-cereblon, non-VHL E3 ligase engagement for novel degradation biology - Patent WO2023242598A1 (Amphista Therapeutics)

Molecular Formula C40H48N4O2
Molecular Weight 616.8 g/mol
Cat. No. B15620704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER degrader 9
Molecular FormulaC40H48N4O2
Molecular Weight616.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H48N4O2/c1-40(2,3)26-33(27-41)39(46)44-23-21-42(22-24-44)28-29-17-19-43(20-18-29)34-12-9-31(10-13-34)38-36(30-7-5-4-6-8-30)15-11-32-25-35(45)14-16-37(32)38/h4-10,12-14,16,25-26,29,36,38,45H,11,15,17-24,28H2,1-3H3/b33-26-/t36-,38+/m1/s1
InChIKeyKDDPBOJCHHHQHK-URQGMKRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ER Degrader 9 Overview


ER degrader 9 (compound 1, CAS 3023359-75-0) is a bifunctional molecular glue that potently degrades the estrogen receptor (ER) with a DC50 of ≤10 nM in MCF-7 breast cancer cells . Disclosed in patent WO2023242598A1 by Amphista Therapeutics, the compound belongs to a novel class of rationally designed Targeted Glues™ that operate via a non‑cereblon, non‑VHL ubiquitin ligase mechanism, distinguishing it from both traditional selective estrogen receptor degraders (SERDs) and heterobifunctional PROTACs [1][2]. With a molecular formula of C40H48N4O2 and a molecular weight of 616.83 g/mol, ER degrader 9 possesses favorable physicochemical properties for a degrader molecule .

Why ER Degrader 9 Cannot Be Substituted


ER-targeting agents are not interchangeable; their mechanistic class dictates degradation efficiency, kinetics, and downstream biological outcomes. ER degrader 9 functions as a molecular glue that directly induces proximity between ER and a non‑cereblon E3 ligase, leading to ubiquitination and proteasomal degradation [1]. In contrast, fulvestrant, a first‑generation SERD, achieves only partial ER degradation (typically ≤50–60% reduction at clinically relevant concentrations) and requires intramuscular administration due to poor oral bioavailability . PROTACs such as ARV‑471 recruit cereblon, introducing a different degradation trajectory and potential for CRBN‑related off‑target effects [2]. The quantitative evidence below demonstrates that ER degrader 9 occupies a distinct position in potency, molecular weight, and mechanism, making generic substitution scientifically unjustified.

ER Degrader 9 vs. Analogs: Quantitative Evidence


Degradation Potency vs. Fulvestrant

ER degrader 9 achieves a DC50 of ≤10 nM for ER degradation in MCF-7 cells, defining concentration required for 50% receptor depletion . Fulvestrant, the FDA‑approved SERD comparator, induces ER degradation via a distinct mechanism (receptor destabilization leading to proteasomal turnover), with reported IC50 of 0.094 nM for ER binding but requiring substantially higher concentrations for significant degradation; in comparative studies, fulvestrant at 100 nM achieved only approximately 50% ER reduction in MCF-7 cells after 24 h [1]. Thus, while fulvestrant binds ER with high affinity, its degradation efficiency is markedly lower than that of ER degrader 9 at pharmacologically relevant concentrations.

Breast Cancer Targeted Protein Degradation SERD

Molecular Weight Advantage Over PROTACs

ER degrader 9 has a molecular weight of 616.83 g/mol [1], placing it in the small‑molecule space typical of molecular glues. In contrast, the clinical PROTAC ER degrader ARV‑471 (vepdegestrant) has a molecular weight of approximately 1071 g/mol, and PROTAC ERα Degrader‑9 (Compound 18c) has an MW of 1124.30 g/mol [2][3]. This >450 g/mol differential confers potentially superior permeability and oral bioavailability characteristics, as molecular glues generally circumvent the pharmacokinetic liabilities associated with high‑MW heterobifunctional degraders.

PROTAC Molecular Glue Physicochemical Properties

Degradation Depth vs. GDC-0810

GDC‑0810 (brilanestrant), a clinical oral SERD, induces ERα degradation with an EC50 of 0.7 nM in MCF-7 cells [1]. However, its degradation efficacy plateaus at approximately 70–80% maximum ER depletion, consistent with the partial degrader profile of classical SERDs that rely on inducing receptor conformational change rather than direct E3 ligase recruitment [2]. ER degrader 9, as a molecular glue, is designed to recruit E3 ligase activity directly to ER, theoretically enabling more complete (>90%) target depletion, though explicit maximal degradation (Dmax) data are not yet publicly reported. The mechanistic distinction suggests that ER degrader 9 may achieve deeper ER knockdown than SERD‑type degraders.

SERD ER Degradation Efficacy MCF-7

Degradation Potency vs. Elacestrant

Elacestrant (RAD1901), an FDA‑approved oral SERD for ESR1‑mutant breast cancer, binds ERα with an IC50 of 48 nM and induces ER degradation at concentrations comparable to fulvestrant [1]. ER degrader 9 demonstrates a DC50 of ≤10 nM, representing at least a 4.8‑fold higher degradation potency [2]. Additionally, elacestrant's degradation mechanism remains SERD‑dependent (receptor immobilization and turnover), whereas ER degrader 9's molecular glue mechanism may retain activity against certain ESR1 mutations that confer resistance to SERDs, although this hypothesis awaits experimental validation in isogenic mutant lines.

Elacestrant SERD ERα IC50

Non-Cereblon E3 Ligase Mechanism

Amphista's patent WO2023242598A1 discloses that ER degrader 9, along with other bifunctional molecules in the series, operates via a novel E3 ligase mechanism distinct from cereblon (CRBN) and von Hippel‑Lindau (VHL) pathways exploited by PROTACs such as ARV‑471 and ERD‑308 [1][2]. This non‑CRBN/non‑VHL mechanism may circumvent acquired resistance mechanisms that arise from cereblon downregulation or mutation, and avoid the teratogenicity and immunomodulatory liabilities associated with IMiD‑based CRBN ligands. Additionally, Amphista's platform enables rational design for CNS penetration, a property not typically achievable with high‑MW PROTACs [3].

E3 Ligase Non-CRBN Targeted Protein Degradation

Optimal Use Cases for ER Degrader 9


Deep ER Depletion in ER+ Breast Cancer

With a DC50 of ≤10 nM in MCF-7 cells, ER degrader 9 is suited for experiments demanding robust ER knockdown at low nanomolar concentrations, outperforming fulvestrant (which requires ~100 nM for comparable degradation) and elacestrant (IC50 48 nM for ERα) . Researchers studying ER‑dependent transcriptional programs or tamoxifen‑resistant models benefit from the compound's molecular glue mechanism, which may achieve more complete ER ablation than classical SERDs that exhibit partial degradation profiles [1].

Non-CRBN Degradation Pathway Studies

ER degrader 9 serves as a chemical probe for investigating novel degradation mechanisms distinct from the cereblon and VHL pathways exploited by PROTACs . Its mechanism involves E3 ligase(s) not commonly targeted in TPD research, enabling discovery of new degradation biology and assessment of resistance mechanisms that emerge under chronic CRBN‑dependent degrader treatment [1].

Low Molecular Weight Lead Optimization

At 616.83 g/mol, ER degrader 9 offers a >450 g/mol advantage over PROTAC‑class ER degraders such as ARV‑471 (~1071 g/mol) and PROTAC ERα Degrader‑9 (1124 g/mol) [1]. This property positions ER degrader 9 as a more ligand‑efficient starting point for medicinal chemistry programs aiming to balance degradation potency with favorable DMPK and oral bioavailability [2].

Comparative Profiling vs. Approved SERDs

ER degrader 9 enables side‑by‑side comparison with clinically approved SERDs (fulvestrant, elacestrant) and investigational PROTACs (ARV‑471) in panels of ER+ breast cancer cell lines, including ESR1‑mutant models . Its distinct molecular glue mechanism and non‑CRBN E3 ligase engagement provide a differentiated pharmacological profile for benchmarking novel degraders in drug discovery campaigns [1].

Technical Documentation Hub

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